

An In-depth Technical Guide to N-(m-PEG4)-N'- (biotin-PEG3)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional molecule **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**, a versatile tool in modern biological research and drug discovery. This document details its chemical properties, applications, and experimental workflows, offering a valuable resource for professionals in the life sciences.

Core Properties and Specifications

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a chemical compound that incorporates a biotin moiety for affinity binding, a Cy5 fluorescent dye for detection, and polyethylene glycol (PEG) linkers to enhance solubility and provide spatial separation between the functional ends. Its CAS Number is 2107273-68-5.[1][2][3][4]

Physicochemical and Spectroscopic Data

The key quantitative data for **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** are summarized in the table below, providing a clear reference for experimental design.



Property	Value	Reference
CAS Number	2107273-68-5	[1][2][3][4]
Molecular Formula	C52H76CIN5O9S	[1][4]
Molecular Weight	982.71 g/mol	[1][4]
Excitation Maximum (λex)	649 nm	[5]
Emission Maximum (λem)	667 nm	[5]
Solubility	Water, DMSO, DMF	[5]
Storage	-20°C, dry, sealed	

Key Applications in Research and Development

The unique trifunctional nature of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** makes it a powerful reagent in a variety of applications, primarily centered around its utility as a fluorescent affinity label.

PROTAC Development

A significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** can be incorporated as a fluorescent and biotinylated linker in PROTACs, enabling the monitoring of PROTAC localization and facilitating affinity-based purification and binding studies.

Fluorescence-Based Detection and Imaging

The presence of the Cy5 fluorophore allows for sensitive detection in the far-red region of the spectrum, minimizing background autofluorescence from biological samples. This makes it an ideal tool for various fluorescence-based assays, including:

 Fluorescence Microscopy: Visualizing the localization of biotinylated molecules within cells or tissues.



- Flow Cytometry: Quantifying the binding of biotinylated probes to cell surface receptors.
- High-Throughput Screening: Developing fluorescence-based assays to screen for inhibitors of biotin-protein interactions.

Affinity-Based Assays and Purification

The biotin moiety provides a high-affinity handle for streptavidin-based applications. This enables:

- Streptavidin Pull-Down Assays: Isolating and identifying binding partners of a biotinylated target molecule.
- ELISA-type Assays: Immobilizing biotinylated molecules on streptavidin-coated plates for quantitative binding studies.
- Affinity Chromatography: Purifying biotinylated molecules or their interaction partners.

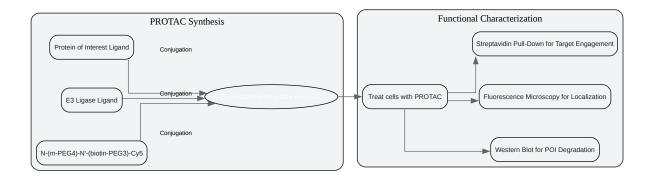
Experimental Protocols

The following are representative protocols illustrating the use of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** in common experimental workflows. These should be optimized for specific applications.

PROTAC Synthesis and Characterization Workflow

This protocol outlines a general workflow for synthesizing a PROTAC using a fluorescent, biotinylated linker and subsequent characterization of its ability to induce protein degradation.





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Caption: Workflow for PROTAC synthesis and functional validation.

Methodology:

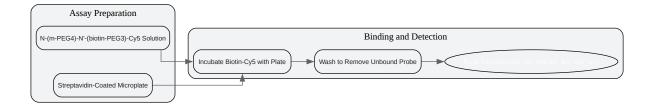
- PROTAC Synthesis: Synthesize the PROTAC by conjugating the N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 linker to a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This typically involves standard bioconjugation chemistries such as amide bond formation or click chemistry.
- Cell Treatment: Treat cultured cells with the synthesized PROTAC at various concentrations and for different time points.
- Western Blot Analysis: Prepare cell lysates and perform a Western blot to quantify the levels
 of the target protein. A decrease in the protein level indicates successful PROTAC-mediated
 degradation.
- Fluorescence Microscopy: Visualize the subcellular localization of the PROTAC using fluorescence microscopy to detect the Cy5 signal.



 Streptavidin Pull-Down: Lyse the treated cells and perform a pull-down assay using streptavidin-coated beads to confirm the engagement of the PROTAC with the target protein and potentially identify other components of the ternary complex.

Streptavidin-Biotin Binding Assay

This protocol describes a fluorescence-based assay to characterize the binding of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** to streptavidin.



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Caption: Workflow for a streptavidin-biotin fluorescence binding assay.

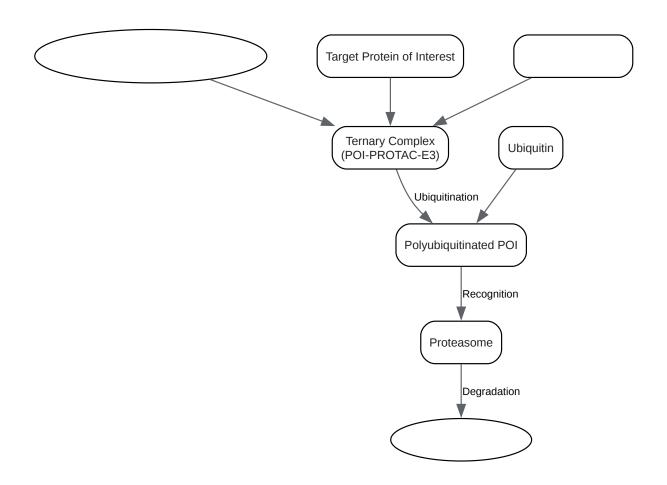
Methodology:

- Prepare Reagents: Prepare a serial dilution of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in a suitable buffer (e.g., PBS with 0.1% Tween-20).
- Incubation: Add the diluted N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 solutions to the wells of a streptavidin-coated microplate. Incubate for 1 hour at room temperature with gentle shaking.
- Washing: Wash the plate several times with the wash buffer to remove any unbound probe.
- Fluorescence Reading: Read the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths set to approximately 649 nm and 667 nm, respectively. The fluorescence intensity will be proportional to the amount of bound N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.



Signaling Pathway and Experimental Logic

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 does not directly participate in or modulate biological signaling pathways. Instead, it is a tool used to study these pathways. The logical relationship in its application, particularly in the context of PROTACs, is to hijack a cellular degradation pathway to eliminate a target protein.



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